molecular formula C25H29FN2O3S B2718400 7-(azepan-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one CAS No. 892763-54-1

7-(azepan-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one

Cat. No. B2718400
CAS RN: 892763-54-1
M. Wt: 456.58
InChI Key: PMNRLSOMGSQDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(azepan-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one, commonly known as QLQX-413, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolinone derivatives, which have been extensively studied for their diverse pharmacological activities.

Scientific Research Applications

Antibacterial Activity

Compounds related to 7-(azepan-1-yl)-6-fluoro-1-propyl-3-tosylquinolin-4(1H)-one have demonstrated potent antibacterial activity. For instance, similar compounds have shown effectiveness against respiratory pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant variants (Odagiri et al., 2013). Another study highlights a compound with a similar structure showing potent antibacterial activities against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent (Kuramoto et al., 2003).

Anticancer Activity

Chemical analogs of this compound have been evaluated for anticancer properties. A study reveals that novel Schiff bases and azo dyes derivatives, synthesized using a similar quinolone structure, displayed promising anticancer activity against various human tumor cell lines (Saeed et al., 2020). In another research, quinolone analogues were identified as potent antitumor agents inhibiting tubulin assembly, demonstrating their potential in cancer therapy (Chang et al., 2009).

Antimycobacterial Activities

Studies have shown that fluoroquinolones, closely related to the chemical , possess significant antimycobacterial properties. For example, a variety of synthesized fluoroquinolones demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Senthilkumar et al., 2009).

Antioxidant/Prooxidant Effects

Research exploring the effects of similar quinoline derivatives on free-radical-initiated hemolysis of erythrocytes has revealed interesting antioxidative and prooxidative properties. This study found that the effects of these compounds depend on their distribution status in the reaction system, indicating their potential in drug development for antioxidant therapies (Liu et al., 2002).

properties

IUPAC Name

7-(azepan-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3S/c1-3-12-28-17-24(32(30,31)19-10-8-18(2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-4-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNRLSOMGSQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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